(+)-Igmesine hydrochloride
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71119-23-8 (hydrochloride salt) | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID4063454 | |
| Record name | 4-Morpholineethanesulfonic acid | |
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Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |
| Record name | 4-Morpholineethanesulfonic acid | |
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| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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CAS No. |
4432-31-9, 145224-94-8, 1266615-59-1 | |
| Record name | 4-Morpholineethanesulfonic acid | |
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| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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| Record name | 2-(N-morpholino)ethanesulfonic acid | |
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| Record name | 4-Morpholineethanesulfonic acid | |
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| Record name | 4-Morpholineethanesulfonic acid | |
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| Record name | 2-morpholinoethanesulphonic acid | |
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| Record name | 2-Morpholinoethanesulphonic acid | |
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| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
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| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |
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Methodological & Application
Application Notes and Protocols: In Vitro Application of (+)-Igmesine Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, in primary neuronal cultures. This document outlines its mechanism of action, protocols for key experiments, and expected outcomes, with a focus on its neuroprotective and neuritogenic properties.
Introduction
This compound is a high-affinity ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor by agonists like (+)-Igmesine has been shown to modulate a variety of intracellular signaling pathways, leading to neuroprotective and cognitive-enhancing effects in preclinical models.[1] In vitro studies using primary neuronal cultures are crucial for elucidating the specific cellular and molecular mechanisms underlying these effects. This document details protocols for assessing the neuroprotective and neurite-promoting effects of this compound in primary neuronal cultures.
Mechanism of Action
This compound exerts its effects primarily through the activation of the sigma-1 receptor. The proposed neuroprotective mechanism involves the modulation of several key cellular processes:
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Modulation of NMDA Receptor Signaling: (+)-Igmesine has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway.[2] It can modulate NMDA receptor-induced neuronal firing, which is a key factor in glutamate (B1630785) excitotoxicity.[1]
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Regulation of Intracellular Calcium Homeostasis: Sigma-1 receptor activation can influence intracellular calcium signaling.[1] This may involve buffering glutamate-induced calcium influx, a critical step in preventing excitotoxic neuronal death.
-
Promotion of Neuronal Survival Pathways: Activation of the sigma-1 receptor can lead to the upregulation of pro-survival proteins and the inhibition of apoptotic pathways.
Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effects of this compound.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
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DMEM/F12 medium
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Fetal Bovine Serum (FBS)
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Neurobasal medium
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B-27 supplement
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GlutaMAX
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Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine
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Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin in DMEM/F12 for at least 4 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Aseptically remove the uterine horns and place them in ice-cold DMEM/F12.
-
Isolate the embryos and decapitate.
-
Dissect the cortices from the embryonic brains in a sterile petri dish containing ice-cold dissection medium.
-
-
Cell Dissociation:
-
Transfer the cortical tissue to a 15 mL conical tube and wash with sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding 8 mL of DMEM/F12 with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Maintenance:
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 1.5 x 10⁵ cells/cm² on the pre-coated culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue to replace half of the medium every 2-3 days.
-
Neurons are typically ready for experimental use between days in vitro (DIV) 7 and 10.
-
Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release.
Experimental Workflow:
Procedure:
-
Cell Culture: Culture primary cortical neurons in 96-well plates as described in Protocol 1.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Pre-treatment: At DIV 7-10, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
Induction of Excitotoxicity: Add glutamate to a final concentration of 100 µM to all wells except the negative control. Incubate for 24 hours at 37°C.
-
LDH Assay:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity and neuroprotection using the following formulas:
-
% Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
-
% Neuroprotection = [1 - (% Cytotoxicity with Igmesine / % Cytotoxicity with Glutamate alone)] x 100
-
-
Quantitative Data (Illustrative):
The following table presents illustrative data for the neuroprotective effect of this compound against glutamate-induced toxicity in primary cortical neurons.
| (+)-Igmesine HCl (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0 (Glutamate only) | 45.3 | ± 4.8 |
| 0.01 | 52.1 | ± 5.1 |
| 0.1 | 68.7 | ± 6.3 |
| 1 | 85.4 | ± 5.9 |
| 10 | 92.6 | ± 4.5 |
| 100 | 94.1 | ± 4.2 |
Protocol 3: Neurite Outgrowth Assay
This protocol describes a method to quantify the effect of this compound on neurite outgrowth in primary neurons.
Experimental Workflow:
Procedure:
-
Cell Plating: Plate primary cortical neurons at a low density (e.g., 2.5 x 10⁴ cells/cm²) on Poly-D-lysine/laminin-coated coverslips in a 24-well plate.
-
Compound Treatment: After 4 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cultures for 72 hours to allow for neurite extension.
-
Immunocytochemistry:
-
Fix the neurons with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and the number of branch points per neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Quantitative Data (Illustrative):
The following table presents illustrative data for the effect of this compound on neurite outgrowth in primary cortical neurons.
| (+)-Igmesine HCl (µM) | Average Neurite Length (µm) | Standard Deviation | Average Branch Points per Neuron | Standard Deviation |
| 0 (Vehicle) | 85.2 | ± 9.8 | 3.1 | ± 0.8 |
| 0.01 | 98.6 | ± 11.2 | 3.9 | ± 1.1 |
| 0.1 | 125.4 | ± 14.5 | 5.2 | ± 1.3 |
| 1 | 158.9 | ± 18.3 | 6.8 | ± 1.5 |
| 10 | 165.3 | ± 17.9 | 7.1 | ± 1.4 |
Conclusion
The protocols and illustrative data provided in these application notes serve as a comprehensive resource for investigating the in vitro effects of this compound in primary neuronal cultures. These assays are fundamental for characterizing its neuroprotective and neuritogenic potential and for further elucidating the therapeutic promise of sigma-1 receptor agonists in the context of neurodegenerative diseases and neuronal injury. Researchers should optimize these protocols based on their specific experimental needs and cell culture conditions.
References
Troubleshooting & Optimization
Potential off-target effects of (+)-Igmesine hydrochloride to consider in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (+)-Igmesine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of this compound?
This compound is a high-affinity and selective sigma-1 (σ1) receptor agonist.[1] Its primary therapeutic effects are believed to be mediated through this interaction. However, like many small molecules, it can interact with other targets, especially at higher concentrations. These are known as off-target effects.
Q2: What are the potential off-target effects of this compound that I should consider in my experiments?
Based on available literature, researchers should consider the following potential off-target effects:
-
Sigma-2 (σ2) Receptors: this compound has very low affinity for σ2 receptors.
-
NMDA Receptor Signaling: It can inhibit the N-methyl-D-aspartate (NMDA) receptor-mediated increase in cyclic guanosine (B1672433) monophosphate (cGMP).[2]
-
Monoamine Transporters: It has been reported to be a weak inhibitor of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) uptake in vitro.[2]
-
Monoamine Oxidase (MAO): It shows negligible activity at MAO-A and MAO-B.[2]
-
Ion Channels: It may modulate the activity of certain voltage-gated potassium (K+) and calcium (Ca2+) channels.[3][4]
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of this compound at its primary and potential off-target sites.
Table 1: Receptor Binding Affinities
| Target | Ligand | Species | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Sigma-1 (σ1) Receptor | (+)-Igmesine | Rat Brain | Radioligand Binding | 19.1 | 39 ± 8 | [1] |
| Sigma-2 (σ2) Receptor | (+)-Igmesine | - | Radioligand Binding | - | > 1000 |
Table 2: Functional Activity at Off-Target Sites
| Target/Pathway | Ligand | Species/System | Assay Type | IC50 | Reference |
| NMDA-induced cGMP increase | (+)-Igmesine | - | Functional Assay | ~ 100 nM | |
| Monoamine Oxidase A (MAO-A) | (+)-Igmesine | - | Enzyme Inhibition | > 10 µM | [2] |
| Monoamine Oxidase B (MAO-B) | (+)-Igmesine | - | Enzyme Inhibition | > 10 µM | [2] |
| Serotonin Transporter (SERT) | (+)-Igmesine | Brain | Uptake Assay | Weak Inhibition | |
| Norepinephrine Transporter (NET) | (+)-Igmesine | - | Uptake Assay | Weak Effects | [2] |
Troubleshooting Guides
Issue 1: Unexpected effects on neuronal excitability.
Possible Cause: Off-target modulation of voltage-gated potassium (K+) or calcium (Ca2+) channels. (+)-Igmesine has been shown to inhibit voltage-activated K+ currents and its effects can be influenced by modulators of L-type and N-type voltage-dependent calcium channels.[3][4]
Troubleshooting Steps:
-
Confirm Sigma-1 Receptor Involvement: Use a selective sigma-1 receptor antagonist in a control experiment. If the unexpected effect persists, it is likely due to an off-target interaction.
-
Electrophysiological Characterization: Perform whole-cell patch-clamp electrophysiology to directly measure the effects of (+)-Igmesine on K+ and Ca2+ channel currents in your experimental system.
-
Use Channel Blockers: In functional assays, use specific blockers for different types of K+ and Ca2+ channels to identify the channel subtype being affected by (+)-Igmesine.
Issue 2: Altered serotonergic or noradrenergic signaling.
Possible Cause: Weak inhibition of serotonin (SERT) and norepinephrine (NET) transporters.[2]
Troubleshooting Steps:
-
Concentration-Response Curve: Determine the IC50 of (+)-Igmesine for SERT and NET in your system to understand the concentration at which these off-target effects become significant.
-
Control for Transporter Inhibition: In behavioral or functional assays, compare the effects of (+)-Igmesine with those of known selective serotonin reuptake inhibitors (SSRIs) or norepinephrine reuptake inhibitors (NRIs).
-
Neurotransmitter Release and Uptake Assays: Directly measure the effect of (+)-Igmesine on serotonin and norepinephrine uptake and release using radiolabeled neurotransmitters or fluorescent substrates.
Issue 3: Discrepancies in results from NMDA receptor-dependent assays.
Possible Cause: Inhibition of the NMDA receptor/nitric oxide synthase/cGMP signaling pathway. (+)-Igmesine has been shown to block NMDA-induced increases in cGMP.[2]
Troubleshooting Steps:
-
Measure cGMP Levels: Directly quantify cGMP levels in your experimental system in the presence and absence of (+)-Igmesine and NMDA stimulation.
-
Control with a PDE Inhibitor: Use a phosphodiesterase (PDE) inhibitor to potentiate cGMP signaling and see if it reverses the effects of (+)-Igmesine.
-
Assess NMDA Receptor Function Directly: Use calcium imaging or electrophysiology to determine if (+)-Igmesine directly interacts with the NMDA receptor or acts downstream in the signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters (SERT and NET)
This protocol is adapted for determining the binding affinity of this compound to the serotonin and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET.
-
Radioligand: [³H]-Citalopram for SERT or [³H]-Nisoxetine for NET.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known inhibitor for non-specific binding), and 50 µL of radioligand at a concentration near its Kd.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Potassium (K+) Channels
This protocol can be used to assess the functional effects of this compound on voltage-gated potassium channels.
Materials:
-
Cells expressing the K+ channel of interest.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Patch pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
This compound.
Procedure:
-
Establish a whole-cell patch-clamp configuration on a cell expressing the K+ channel of interest.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit K+ currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record K+ currents at each concentration.
-
Wash out the drug with the external solution and record recovery currents.
-
Analyze the data to determine the effect of (+)-Igmesine on current amplitude, activation, and inactivation kinetics.
NMDA Receptor-Mediated cGMP Assay
This protocol allows for the functional assessment of this compound's effect on the NMDA receptor signaling pathway.
Materials:
-
Primary neuronal cultures or cell lines expressing NMDA receptors.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
NMDA and glycine (B1666218).
-
This compound.
-
cGMP enzyme immunoassay (EIA) kit.
-
Cell lysis buffer.
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a combination of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short period (e.g., 1-5 minutes).
-
Terminate the reaction by aspirating the medium and adding cell lysis buffer.
-
Collect the cell lysates.
-
Measure the cGMP concentration in the lysates using a cGMP EIA kit according to the manufacturer's instructions.
-
Generate a concentration-response curve to determine the IC50 of (+)-Igmesine for the inhibition of NMDA-induced cGMP production.
Visualizations
Caption: Troubleshooting logic for unexpected experimental outcomes.
Caption: Workflow for investigating potential off-target effects.
Caption: NMDA receptor-cGMP signaling pathway and the point of intervention by (+)-Igmesine.
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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